molecular formula C18H16N4O5 B6588087 benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate CAS No. 899751-36-1

benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate

Cat. No. B6588087
CAS RN: 899751-36-1
M. Wt: 368.3 g/mol
InChI Key: QXORVUUYEMRNGO-UHFFFAOYSA-N
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Description

Benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate is a complex organic compound . It contains a total of 63 bonds, including 38 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, and 17 aromatic bonds . The compound also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, 1 urea (-thio) derivative, 1 aromatic tertiary amine, and 1 imide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate is complex, with several ring structures and functional groups . The compound contains a total of 63 bonds, including 38 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, and 17 aromatic bonds . It also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, 1 urea (-thio) derivative, 1 aromatic tertiary amine, and 1 imide .


Chemical Reactions Analysis

While specific chemical reactions involving benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate have not been found in the literature, similar compounds have been synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Biocompatible Scaffolds in Tissue Engineering

Benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate: (let’s call it BDOPA ) can be used as a dopant to modify silicone elastomers. When doped with BDOPA, silicone elastomers can form 3D biocompatible scaffolds. These scaffolds have applications in tissue engineering, where they provide structural support for cell growth and regeneration .

Two-Photon Polymerization for Hydrogel Micro-Fabrication

BDOPA is also employed in two-photon polymerization (2PP) techniques. In 2PP, high-intensity laser light selectively polymerizes a photosensitive material. BDOPA can be incorporated into hydrogels, allowing precise micro-fabrication of 3D structures. Researchers use this approach for creating intricate patterns in hydrogels, which find applications in biomedical devices, drug delivery, and tissue engineering .

Antibacterial and Antitumor Activities

The derivatives of 1,3-diazole compounds (such as BDOPA) exhibit diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antioxidant properties. Researchers explore these compounds for potential therapeutic applications .

Antiviral and Antifungal Properties

BDOPA’s chemical structure suggests potential antiviral and antifungal activity. Investigating its effects against specific viruses and fungi could lead to novel treatments or preventive strategies .

Ulcerogenic Activity

While some derivatives of 1,3-diazoles show ulcerogenic activity, further research is needed to determine if BDOPA exhibits this property. Understanding its effects on gastrointestinal tissues is crucial for safety assessments .

Other Applications

BDOPA’s unique structure may inspire further investigations. Researchers could explore its interactions with enzymes, receptors, or other biological targets. Additionally, computational studies could predict its binding affinity to specific proteins, aiding drug discovery efforts .

Future Directions

While specific future directions for research on benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate are not mentioned in the literature, similar compounds have been synthesized and screened for their antimicrobial activity . This suggests potential future research directions in exploring the antimicrobial properties of benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate and related compounds.

properties

IUPAC Name

benzyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c1-11-8-21-14-15(19-17(21)27-11)20(2)18(25)22(16(14)24)9-13(23)26-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXORVUUYEMRNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (1,7-dimethyl-2,4-dioxo-1,4-dihydro[1,3]oxazolo[2,3-f]purin-3(2H)-yl)acetate

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